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Abstract
ENMD-2076 is a potent, orally bioavailable, multi-targeted kinase inhibitor with significant anti-

proliferative and anti-angiogenic activities.[1][2] It primarily targets Aurora A kinase, as well as

several tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor

Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This document

provides detailed application notes and protocols for the preparation and in vivo use of ENMD-
2076 tartrate, along with a summary of its inhibitory activity and a visualization of its key

signaling pathways.

Physicochemical Properties and Solubility
ENMD-2076 tartrate is a white to off-white powder.[3] Its solubility is a critical factor for the

preparation of formulations for both in vitro and in vivo studies.

Table 1: Solubility of ENMD-2076
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Solvent Solubility Notes

DMSO 105 mg/mL (279.64 mM)[4]

Fresh, moisture-free DMSO is

recommended as it is

hygroscopic, which can reduce

solubility.[4][5]

Water 1 mg/mL[4]

Slightly soluble.[3] Can be

prepared as a suspension for

oral administration.[6]

Ethanol 1 mg/mL[4]

Mechanism of Action and Target Profile
ENMD-2076 exerts its anti-tumor effects by inhibiting key kinases involved in cell cycle

regulation and angiogenesis.[1][7] Its primary targets include Aurora A, a serine/threonine

kinase essential for mitosis, and various receptor tyrosine kinases that drive tumor

vascularization.[1][7]

Table 2: In Vitro Inhibitory Activity of ENMD-2076 (IC50 values)
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Target Kinase IC50 (nM) Reference

Flt3 1.86 [4][8]

Aurora A 14 [2][4][8]

Flt4/VEGFR3 15.9 [8]

Src 56.4 [8]

KDR/VEGFR2 58.2 [8]

FGFR2 70.8 [8]

FGFR1 92.7 [8]

c-Kit 120 [9]

Aurora B 350 [2][9]

PDGFRα 56.4 [8]

Signaling Pathway Inhibition
ENMD-2076's multi-targeted nature allows it to disrupt two critical cancer-promoting pathways:

cell proliferation and angiogenesis. The diagram below illustrates the key targets of ENMD-

2076 within these pathways.
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Caption: Key signaling pathways inhibited by ENMD-2076.

Experimental Protocols
Preparation of ENMD-2076 Tartrate for In Vivo Oral
Administration
The following protocols are recommended for the preparation of ENMD-2076 tartrate for in

vivo studies in mice. It is crucial to ensure the formulation is homogenous and stable for the

duration of the experiment.

Protocol 1: Aqueous Suspension

This protocol is suitable for oral gavage administration where a simple aqueous suspension is

desired.

Materials:
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ENMD-2076 tartrate

Sterile, deionized water

Procedure:

Weigh the required amount of ENMD-2076 tartrate.

Add the appropriate volume of sterile water to achieve the desired final concentration (e.g.,

10 mg/mL).

Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.

Visually inspect the suspension for any clumps. If present, sonicate the suspension for 10-15

minutes in a bath sonicator to aid dispersion.

Prepare the suspension fresh daily before administration to ensure stability and accurate

dosing.

Administer orally to the animal model.[2]

Protocol 2: Suspension with Vehicle

This protocol is recommended for improved stability and homogeneity of the suspension,

particularly for longer-term studies.

Materials:

ENMD-2076 tartrate

0.075% Carboxymethylcellulose (CMC) in sterile water

0.085% Tween 80 in sterile water

Procedure:

Prepare the vehicle by dissolving CMC and Tween 80 in sterile water to final concentrations

of 0.075% and 0.085%, respectively.
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Weigh the required amount of ENMD-2076 tartrate.

Add the vehicle to the ENMD-2076 tartrate powder to achieve the desired final

concentration.

Vortex the mixture vigorously for 10-15 minutes.

Sonicate the suspension for 15-20 minutes to ensure a fine, homogenous suspension.[2]

Store the suspension at 4°C for short-term use, and bring to room temperature before

administration. Prepare fresh suspension as needed for the study duration.

Note on Dose Calculation: Some studies have used the free base of ENMD-2076. To calculate

an equivalent dose of ENMD-2076 tartrate from the free base, multiply the free base dose by

1.51.[2]

In Vivo Xenograft Tumor Model Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of ENMD-2076 in a

subcutaneous xenograft model.
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Caption: A typical workflow for in vivo efficacy studies of ENMD-2076.

In Vivo Antitumor Efficacy Studies
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ENMD-2076 has demonstrated significant antitumor activity in various preclinical xenograft

models.

Table 3: Summary of In Vivo Efficacy of ENMD-2076

Tumor Model Dosing Regimen Outcome Reference

HT-29 (Colon)
100 or 200 mg/kg,

oral, daily

Tumor growth

inhibition and

regression

[6][10]

Breast Cancer

Xenografts
Well-tolerated doses

Regression or

complete inhibition of

tumor growth

[1]

Melanoma Xenografts Well-tolerated doses

Regression or

complete inhibition of

tumor growth

[1]

Leukemia Xenografts Well-tolerated doses

Regression or

complete inhibition of

tumor growth

[1]

Multiple Myeloma

Xenografts
Well-tolerated doses

Regression or

complete inhibition of

tumor growth

[1]

Safety and Tolerability
In preclinical studies, ENMD-2076 is generally well-tolerated at efficacious doses.[1] In clinical

trials, common adverse events have included hypertension, fatigue, diarrhea, and nausea.[11]

[12] Careful monitoring of animal health, including body weight, is essential during in vivo

studies.

Conclusion
ENMD-2076 is a promising multi-targeted kinase inhibitor with a well-defined mechanism of

action. The protocols and data presented in these application notes provide a comprehensive

guide for researchers to effectively design and execute preclinical studies to further evaluate
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the therapeutic potential of ENMD-2076. Adherence to proper formulation and administration

techniques is critical for obtaining reproducible and reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for ENMD-2076
Tartrate in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671335#enmd-2076-tartrate-solubility-and-
preparation-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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